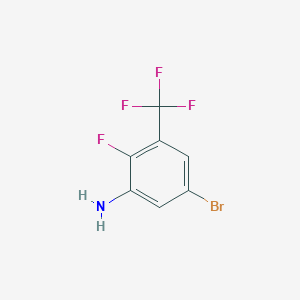

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromo, fluoro, and trifluoromethyl substituents on an aromatic ring. Its molecular formula is C₇H₄BrF₄N, with a molecular weight of 266.01 g/mol (calculated from substituent masses). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl group and the reactivity imparted by halogens, which influence its participation in coupling and substitution reactions.

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBGORDRGFFDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 2-fluoro-5-(trifluoromethyl)aniline or related precursors.

- Selective bromination at the 5-position.

- Protection and deprotection steps to control reactivity.

- Nitration and subsequent reduction to introduce the amino group if starting from nitro precursors.

The process requires careful control of reaction conditions to avoid over-bromination or undesired substitution, given the electron-withdrawing trifluoromethyl and fluorine groups.

Detailed Stepwise Preparation (Based on Patent CN101168510A and Related Research)

A closely related compound, 3-bromo-5-(trifluoromethyl)aniline, has been prepared through a multistep sequence that can be adapted for this compound synthesis:

| Step No. | Reaction Type | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Acetylation | React 4-bromo-2-(trifluoromethyl)toluidine with acetic acid and acetic anhydride at 50–100 °C | Protects amino group to avoid side reactions during nitration |

| 2 | Nitration | Treat acetylated intermediate with sulfuric acid and nitric acid at 10–20 °C | Introduces nitro group selectively |

| 3 | Deacetylation | Hydrolyze acetyl group using 30% hydrochloric acid under reflux | Regenerates nitroaniline intermediate |

| 4 | Deamination (Diazotization) | React with sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and ortho-phosphorous acid | Converts amino group to diazonium salt, preparing for further substitution |

| 5 | Reduction | Reduce diazonium salt with iron powder and glacial acetic acid under reflux at 90–95 °C | Yields the desired bromo-fluoro-trifluoromethylaniline compound |

This method emphasizes the use of protection/deprotection strategies and controlled nitration to achieve regioselectivity. Zinc powder can be used as a catalyst during acetylation to improve reaction efficiency. The reduction step uses iron powder as a mild reducing agent, which is compatible with sensitive substituents like fluorine and trifluoromethyl groups.

Halogenation of 2-Fluoro-5-(trifluoromethyl)aniline

An alternative and more direct approach involves the selective bromination of 2-fluoro-5-(trifluoromethyl)aniline:

| Parameter | Details |

|---|---|

| Starting Material | 2-Fluoro-5-(trifluoromethyl)aniline |

| Brominating Agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Inert solvents such as dichloromethane or chloroform |

| Temperature | Low temperature (0–5 °C) to minimize side reactions |

| Reaction Time | Controlled to avoid over-bromination |

| Work-up | Quenching with water, extraction, and purification by crystallization or chromatography |

This method is favored industrially for its simplicity and scalability. The electron-withdrawing trifluoromethyl and fluorine substituents direct bromination regioselectively to the 5-position of the aniline ring. Reaction monitoring by HPLC or TLC ensures optimal conversion and purity.

Reaction Conditions and Optimization

Effect of Solvent and Temperature

- Using aprotic solvents like dichloromethane or chloroform stabilizes reactive intermediates and improves selectivity.

- Low temperatures (0–5 °C) reduce the risk of multiple substitutions and decomposition.

- Stirring and slow addition of brominating agent control exothermicity.

Catalysts and Additives

- Zinc powder as a catalyst during acetylation improves yield and reaction rate.

- Iron powder used in reduction is mild and compatible with sensitive groups.

- Acid strength and concentration during nitration and diazotization steps are critical for regioselectivity.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multistep protection/nitration | 4-Bromo-2-(trifluoromethyl)toluidine | Acetic anhydride, H2SO4, HNO3, NaNO2, Fe powder | High regioselectivity | Multiple steps, longer duration |

| Direct bromination | 2-Fluoro-5-(trifluoromethyl)aniline | Bromine or NBS, DCM/CHCl3, low temperature | Simple, scalable | Requires careful control to avoid over-bromination |

Research Findings and Analytical Characterization

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substitution pattern and purity.

- LC-MS shows molecular ion peak consistent with molecular weight 258.01 g/mol.

- HPLC retention times vary with solvent systems but are used to monitor reaction progress.

- The electronic effects of Br, F, and CF₃ groups influence reactivity in cross-coupling and substitution reactions, which is important for downstream applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups.

Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl and vinyl groups.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed:

Substituted Anilines: Products with additional substituents on the aromatic ring.

Biaryl Compounds: Products formed from coupling reactions with other aromatic compounds.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Investigated for its potential as an inhibitor of enzymes like hepatitis C virus NS3 protease.

Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry:

Material Science: Utilized in the development of non-linear optical materials and other advanced materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparaison Avec Des Composés Similaires

Structural Isomers: Positional Variations

Positional isomerism significantly alters physicochemical properties and reactivity. Key examples include:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | 159329-03-0 | C₇H₄BrF₄N | 266.01 | 95% | Bromo at C4 vs. C5; fluoro at C2 retained |

| 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | 193090-60-7 | C₇H₄BrF₄N | 266.01 | 98% | Bromo at C2; fluoro at C4 vs. C2 |

| 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline | 1805580-11-3 | C₇H₄BrF₄N | 266.01 | N/A | Bromo at C2; fluoro at C3 vs. C2 |

Key Findings :

Halogen-Substituted Analogues

Varying halogens impact molecular weight, polarizability, and leaving-group ability:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Halogen Differences |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | 179.11 | No bromo; fluoro at C2 and CF3 at C5 |

| 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | 868692-81-3 | C₇H₄BrF₃IN | 343.92 | Iodo at C2; bromo at C4 |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.02 | No fluoro; bromo at C2 |

Key Findings :

Multi-Substituted Analogues

Additional substituents amplify electronic and steric effects:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Additional Substituents |

|---|---|---|---|---|

| 3-Bromo-2,4-bis(trifluoromethyl)aniline | 1805591-66-5 | C₈H₄BrF₆N | 316.02 | Second CF3 at C4 |

| 5-Bromo-2,4-bis(trifluoromethyl)aniline | 1807208-37-2 | C₈H₄BrF₆N | 316.02 | Second CF3 at C4 |

Key Findings :

- Acidity : Bis-CF3 derivatives (e.g., 1805591-66-5) exhibit enhanced NH₂ acidity due to cumulative electron withdrawal, favoring deprotonation in basic conditions.

- Synthetic Utility : Multi-substituted analogues are challenging to synthesize but valuable as intermediates in polyfluorinated drug candidates.

Purity and Commercial Availability

Key Findings :

- The target compound is less widely available than simpler analogues like 454-79-5, reflecting its niche applications.

Activité Biologique

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

- Chemical Formula : C7H4BrF4N

- CAS Number : 1805580-19-1

This compound's trifluoromethyl group enhances its lipophilicity, facilitating its penetration through biological membranes and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound can bind to the active sites or allosteric sites of enzymes, altering their conformation and function. This action is particularly relevant in the context of cytochrome P450 enzymes, which are crucial for drug metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzyme activity by binding to catalytic sites, affecting metabolic pathways.

- Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression Regulation : By interacting with transcription factors, it can alter gene expression related to oxidative stress responses .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by disrupting critical cellular processes .

- Pharmacological Applications : Its role as a pharmacophore in drug discovery is notable, particularly in developing inhibitors for diseases such as cancer and viral infections.

Case Studies and Research Findings

- Anticancer Activity :

-

Enzyme Interaction Studies :

- Investigations into the binding affinity of this compound with cytochrome P450 enzymes revealed that it effectively inhibits their catalytic activity. This inhibition can lead to altered drug metabolism, impacting therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | Moderate anticancer activity | Different substitution pattern |

| 4-Bromo-3-(trifluoromethyl)aniline | Antimicrobial effects | Variations in lipophilicity |

| 2-Bromo-5-fluoroaniline | Lower enzyme inhibition | Less potent than 5-Bromo analogs |

Safety Profile

Despite its potential therapeutic benefits, this compound poses safety concerns. It is classified as toxic if ingested or inhaled and can cause skin irritation upon contact. Proper handling precautions are essential when working with this compound in laboratory settings .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent-induced deshielding. For example, the CF₃ group causes significant downfield shifts (~110–125 ppm in ¹³C NMR) .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-Br (500–700 cm⁻¹) confirm functional groups.

- UV-Vis : Absorbance bands near 260–280 nm (π→π* transitions) reflect conjugation disruption by electron-withdrawing groups .

How do the electron-withdrawing groups (Br, F, CF₃) on the aniline ring affect its reactivity in electrophilic substitution or coupling reactions?

Advanced

The trifluoromethyl group (-CF₃) and halogens (Br, F) deactivate the aromatic ring, directing electrophiles to meta/para positions. For example, in palladium-catalyzed couplings, the -CF₃ group enhances oxidative addition rates due to its electron-withdrawing nature, while bromine acts as a leaving group in cross-couplings . Basicity is reduced (pKa ~1–2) compared to unsubstituted aniline, impacting protonation-dependent reactions .

What computational methods (e.g., DFT, NBO analysis) are used to predict the electronic structure and reactive sites of this compound?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, such as charge transfer from NH₂ to electron-withdrawing substituents, which stabilizes the molecule . These methods predict regioselectivity in reactions, such as preferential nitration at the 4-position due to CF₃’s meta-directing effect .

In materials science, how can this compound be utilized to synthesize block copolymers or advanced polymers?

Advanced

The compound’s -CF₃ group enhances thermal stability and hydrophobicity in polymers. For example, it can serve as a monomer in rod-coil block copolymers, where the rigid aromatic core (from the aniline) pairs with flexible coils (e.g., polyethers) to create materials with tunable mechanical and electronic properties . Halogen substituents (Br, F) enable post-polymerization modifications via cross-coupling reactions .

What safety protocols are critical when handling this compound, especially concerning its bromine and fluorine substituents?

Q. Methodological

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.